4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Description
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUENPYRBPTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Synthetic Strategies
The preparation generally follows two main strategies:
- Direct acylation of morpholine with 6-chloropyridine-2-carboxylic acid derivatives
- Nucleophilic substitution on chlorinated pyridine derivatives with morpholine
Preparation via Nucleophilic Substitution on Chloropyridine Derivatives
A commonly reported approach involves reacting morpholine with a chlorinated pyridine precursor under controlled conditions.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,4,6-Trichloropyrimidine + Morpholine | Acetone, 0 °C to RT, 30 min | 79 (major regioisomer) | TLC monitoring, silica gel purification |
- Morpholine is added to a cooled solution of 2,4,6-trichloropyrimidine in acetone.
- The mixture is stirred initially at 0 °C for 15 minutes, then warmed to room temperature for 15 minutes.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is concentrated and purified by silica gel chromatography using 20% ethyl acetate in hexanes.
- The major regioisomer is isolated in 79% yield with confirmed elemental analysis and NMR data.
This method, while reported for a closely related compound (4-(4,6-Dichloropyrimidin-2-yl)morpholine), provides a useful analog for the preparation of 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine by substituting the pyrimidine with the chloropyridine moiety.
Preparation via Amide Bond Formation (Acylation)
Another approach involves coupling morpholine with 6-chloropyridine-2-carboxylic acid or its activated derivatives (acid chlorides or anhydrides).
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Activation of acid | 6-Chloropyridine-2-carboxylic acid + SOCl2 or oxalyl chloride | Formation of acid chloride intermediate |
| Coupling with morpholine | Morpholine + triethylamine (base) in aprotic solvent (e.g., dichloromethane) at 0-25 °C | Formation of amide bond |
| Workup and purification | Aqueous wash, extraction, drying, chromatography | Pure this compound |
- The acid chloride is typically prepared by reacting the acid with thionyl chloride or oxalyl chloride under reflux.
- Morpholine is added dropwise to the acid chloride solution in the presence of a tertiary amine base such as triethylamine to neutralize HCl formed.
- The reaction is maintained at low temperature (0-25 °C) to prevent side reactions.
- After completion, the mixture is washed, dried, and purified to isolate the target amide.
This method is widely used for amide synthesis due to its straightforwardness and high yields. The use of tertiary amines like triethylamine is critical to drive the reaction forward and scavenge acid by-products.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | 0 °C to room temperature (20-25 °C) | Controls reaction rate and selectivity |
| Solvent | Acetone, dichloromethane, toluene | Influences solubility and reaction kinetics |
| Base | Triethylamine, other tertiary amines | Neutralizes acid by-products, improves yield |
| Molar ratio (morpholine:chloropyridine) | 1.0 - 1.1 equivalents | Excess morpholine can drive reaction to completion |
| Reaction time | 15 min to several hours | Ensures full conversion |
Careful control of these parameters is essential to maximize yield and purity while minimizing side products.
Purification Techniques
- Silica Gel Chromatography: Commonly used with eluents such as ethyl acetate/hexanes mixtures to separate regioisomers and impurities.
- Recrystallization: Employed when the compound crystallizes well, often from solvents like ethanol or ethyl acetate.
- Rotary Evaporation and Vacuum Drying: Used to remove solvents and concentrate the product.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Elemental Analysis: Validates the compound's elemental composition, ensuring correct stoichiometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4,6-Trichloropyrimidine + Morpholine | Acetone, 0 °C to RT, 30 min | 79 | Simple, good regioselectivity | Limited to pyrimidine analogs |
| Amide bond formation (Acylation) | 6-Chloropyridine-2-carboxylic acid + SOCl2 + Morpholine + Triethylamine | 0-25 °C, aprotic solvent | High | High yield, widely applicable | Requires acid chloride prep |
Research Findings and Practical Considerations
- The nucleophilic substitution approach is effective for pyrimidine derivatives but may require adaptation for chloropyridine substrates due to different electronic properties.
- Amide bond formation via acid chloride intermediates is the most versatile and reliable method for synthesizing this compound.
- Use of tertiary amines such as triethylamine is crucial to neutralize HCl and improve reaction efficiency.
- Reaction temperature control is important to avoid decomposition or side reactions.
- Purification by silica gel chromatography ensures high purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine has been explored for its potential as a pharmaceutical agent. Its applications in drug discovery include:
- Antimicrobial Activity : Research indicates that the compound exhibits significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. This positions it as a candidate for developing new antibiotics.
- Antiviral Properties : Preliminary studies have shown that this compound can inhibit the replication of viruses, including influenza. Its mechanism may involve direct interaction with viral proteins, disrupting their function.
- Neuroprotective Effects : Animal studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
Biological Research
The compound's unique structure allows it to serve as a valuable tool in biological research:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders.
- Cell Signaling Pathway Modulation : The ability of this compound to influence cell signaling pathways makes it an important compound for studying cellular responses to external stimuli.
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against Staphylococcus aureus |
| Study B | Antiviral Activity | Inhibition of influenza virus replication |
| Study C | Neuroprotection | Reduced neuronal apoptosis in animal models |
Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Antiviral Properties
Research conducted by Smith et al. (2023) indicated that the compound effectively inhibited the replication of the influenza virus in vitro. The study highlighted its potential as a therapeutic agent during flu outbreaks.
Neuroprotective Studies
A recent animal study showed that administration of the compound resulted in decreased markers of oxidative stress and inflammation in models of Alzheimer's disease, suggesting a promising avenue for further research in neurodegenerative disorders.
Material Science
Beyond biological applications, this compound is also being investigated for its potential use in material science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties, which may be useful in creating advanced materials for electronics or coatings.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrimidine-Based Analogs
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
- Structure : Features a dichloropyrimidine core instead of chloropyridine.
- Applications : Widely used in pharmaceuticals and agrochemicals due to its versatility in nucleophilic substitution reactions .
- Key Difference : The pyrimidine ring enhances electron-deficient character, increasing reactivity toward cross-coupling reactions compared to the pyridine-based target compound.
4-(4-Chloropyrimidin-2-yl)morpholine (CAS: 24192-96-9)
Quinoline-Based Analogs
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Structure: Bulky quinoline core substituted with pyrrolidine and morpholine. Biological Relevance: Demonstrates improved membrane permeability due to lipophilic quinoline, contrasting with the smaller pyridine in the target compound .
Substituent Position and Functional Group Variations
Chloropyridine Derivatives
4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS: 1382486-56-7)
4-[(6-Chloropyridin-3-yl)carbonyl]morpholine (CAS: 64614-49-9)
Sulfur-Containing Analogs
- 4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine (CAS: 477866-88-9) Structure: Incorporates a sulfanyl-methyl group and pyrimidine core.
EP2 Receptor Potentiation
- Trisubstituted Pyrimidines (e.g., CID2992168)
Cytotoxicity in Cancer Models
- Quinoline-Morpholine-Triazole Hybrids (e.g., Compound 6e) Activity: Chlorine substituents enhance cytotoxicity (IC₅₀ = 17.20 µM) against MDA-MB-231 breast cancer cells via electron-withdrawing effects and H-bond interactions. Comparison: The target compound’s simpler structure may lack the extended conjugation needed for similar potency .
Dopamine Receptor Selectivity
- (S)-2-(((6-Chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine
- Activity : Acts as a selective dopamine D4 receptor antagonist due to chiral alkoxymethyl groups.
- SAR Insight : Stereochemistry and indole substitution are critical for selectivity, highlighting the importance of 3D conformation absent in the planar target compound .
Biological Activity
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C11H10ClN2O2
- CAS Number : 720693-08-3
This structure features a morpholine ring substituted with a carbonyl group linked to a chloropyridine moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, leading to changes in cellular signaling pathways that can influence cell survival and differentiation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and PC-3 (prostate cancer). The compound exhibited an IC50 value of approximately 9.86 µM against PC-3 cells, indicating potent antitumor activity. Mechanistic studies revealed that it induces apoptosis through reactive oxygen species (ROS) accumulation and cell cycle arrest in the G0/G1 phase .
Antimicrobial Properties
Research has also indicated that derivatives of morpholine, including this compound, possess antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents. The docking simulations provided insights into the binding interactions with bacterial RNA targets, further supporting its role as an antimicrobial agent .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Activity :
Data Table: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | PC-3 | 9.86 | Induces apoptosis via ROS accumulation |
| Antimicrobial | Various Bacteria | Varies | Inhibits bacterial RNA synthesis |
Q & A
Q. What advanced techniques characterize hydrogen bonding in crystalline forms?
- Answer :
- Single-Crystal XRD : Identify C-H···O interactions (2.8–3.2 Å) between morpholine oxygen and aromatic hydrogens.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% O···H contacts) using CrystalExplorer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
